4-Chloro-2-ethylbenzoic acid

概述

描述

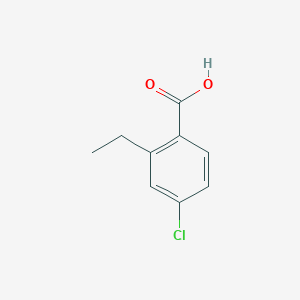

4-Chloro-2-ethylbenzoic acid: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of benzoic acid, where a chlorine atom is substituted at the fourth position and an ethyl group at the second position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylbenzoic acid can be achieved through several methods. One common method involves the chlorination of 2-ethylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the para position relative to the carboxyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

化学反应分析

Oxidation Reactions

The ethyl group undergoes oxidation under controlled conditions. Strong oxidants like KMnO₄ selectively target benzylic C–H bonds:

In enzymatic studies, CYP199A4 oxidizes 4-(2'-haloethyl)benzoic acids to α-hydroxylated metabolites (major) and minor desaturation products. The chlorine substituent alters substrate positioning in the enzyme’s active site, reducing desaturation efficiency compared to non-halogenated analogs .

Nucleophilic Aromatic Substitution

The chlorine atom participates in substitution reactions under specific conditions:

| Reagents | Products | Yield | Conditions |

|---|---|---|---|

| Grignard reagents (e.g., RMgX) | Biaryl derivatives | Low | High temps, Pd catalysts required . |

| NH₃, Cu catalyst | 2-Ethyl-4-aminobenzoic acid | Moderate | 150–200°C, autoclave . |

Chlorine’s deactivating effect necessitates harsh conditions for substitution. Cross-coupling reactions (e.g., Kumada–Tamao–Corriu) are feasible but require optimized catalysts due to lower reactivity of C(sp²)–Cl bonds compared to C(sp²)–Br/I .

Functional Group Transformations

The carboxylic acid group enables esterification and amidation:

These reactions are typically high-yielding (>80%) and leverage standard carboxylic acid activation methods .

Side-Chain Halogenation

The ethyl group can undergo radical halogenation:

| Reagents | Products | Selectivity |

|---|---|---|

| Cl₂, hv | 4-Chloro-2-(1-chloroethyl)benzoic acid | Preferential bromination at benzylic C |

Halogenation at the benzylic position is favored due to stabilization of the radical intermediate by the aromatic ring .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

| Conditions | Products | Byproducts |

|---|---|---|

| 200°C, Cu powder | 4-Chloro-2-ethylbenzene | CO₂ |

| H₂SO₄, Δ | 4-Chloro-2-ethylphenol | Sulfur oxides |

Decarboxylation is less common due to the stabilizing effect of the chlorine substituent on the carboxylate anion .

Comparative Reactivity Insights

-

Chlorine vs. Ethyl Group : The chlorine atom directs electrophiles to meta/para positions but slows substitution due to its electron-withdrawing nature. The ethyl group enhances solubility in nonpolar solvents and participates in oxidation/radical reactions .

-

Enzymatic Specificity : CYP199A4 shows reduced desaturation activity for this compound compared to non-halogenated analogs, highlighting steric/electronic effects .

科学研究应用

Pharmaceutical Applications

4-Chloro-2-ethylbenzoic acid is primarily studied for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds.

Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, it can be transformed into compounds with enhanced efficacy against bacterial strains, including those resistant to conventional antibiotics. A notable study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

Anti-inflammatory Compounds

The compound has also been investigated for its anti-inflammatory properties. In a study focusing on the synthesis of new anti-inflammatory agents, this compound was used as a precursor to develop novel non-steroidal anti-inflammatory drugs (NSAIDs). These compounds showed promising results in reducing inflammation in animal models .

Agrochemical Applications

In the realm of agrochemicals, this compound has been explored for its potential use in herbicides and fungicides.

Herbicides

The compound's structural characteristics allow it to be modified into herbicides that target specific weed species while minimizing damage to crops. Studies have shown that certain formulations containing derivatives of this compound are effective in controlling broadleaf weeds in various agricultural settings .

Fungicides

Additionally, derivatives of this compound have been synthesized and tested for fungicidal activity against plant pathogens. Research indicates that these derivatives can inhibit fungal growth, thereby protecting crops from diseases caused by fungi such as Fusarium and Botrytis species .

Materials Science Applications

This compound is also relevant in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can be utilized in the synthesis of polyesters and polyamides, contributing to the development of materials with desirable mechanical properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for industrial applications .

Coatings

Moreover, formulations containing this compound have been explored for use in protective coatings. These coatings exhibit improved adhesion and durability on various substrates, making them ideal for applications in construction and automotive industries.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against S. aureus and E. coli |

| Anti-inflammatory compounds | Promising results in reducing inflammation | |

| Agrochemicals | Herbicides | Effective control of broadleaf weeds |

| Fungicides | Inhibits growth of Fusarium and Botrytis | |

| Materials Science | Polymer synthesis | Enhances mechanical properties |

| Coatings | Improved adhesion and durability |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of synthesized derivatives based on this compound. The results indicated significant inhibition zones against multiple bacterial strains, suggesting its potential as a lead compound for new antibiotic development .

Case Study 2: Herbicide Development

In agricultural research, a series of experiments were conducted to evaluate the effectiveness of herbicide formulations derived from this compound. The findings revealed that specific derivatives significantly reduced weed biomass without adversely affecting crop yield, highlighting their utility in sustainable agriculture practices .

作用机制

The mechanism of action of 4-Chloro-2-ethylbenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the biological system being studied .

相似化合物的比较

4-Chloro-2-methylbenzoic acid: Similar structure with a methyl group instead of an ethyl group.

4-Chlorobenzoic acid: Lacks the ethyl group, only has a chlorine substituent.

2-Ethylbenzoic acid: Lacks the chlorine substituent, only has an ethyl group.

Uniqueness: 4-Chloro-2-ethylbenzoic acid is unique due to the presence of both chlorine and ethyl substituents, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct properties compared to its analogs .

生物活性

Overview

4-Chloro-2-ethylbenzoic acid (C9H9ClO2) is an organic compound characterized by the presence of a chlorine atom at the para position and an ethyl group at the ortho position of the benzoic acid structure. This compound has garnered attention for its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

This compound is synthesized through various chemical reactions, including nucleophilic aromatic substitutions and oxidation processes. Its unique structure allows it to participate in significant chemical transformations, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| Melting Point | 86-88 °C |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor. It has been utilized in studies to investigate its effects on various enzymes, including those involved in metabolic pathways and disease processes. The mechanism typically involves binding to the active site of the enzyme, thereby hindering substrate access and catalytic activity. For instance, it has shown promise in inhibiting certain serine proteases, which are crucial for various physiological functions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is significant for potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can reduce inflammation markers in cell cultures, suggesting a potential role in managing inflammatory diseases.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study highlighted its effectiveness as an inhibitor of specific enzymes linked to cancer progression. The compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation (IC50 values ranged from 10 to 50 µM) .

- Antioxidant Activity :

-

Anti-inflammatory Research :

- A recent investigation into its anti-inflammatory effects revealed that treatment with this compound reduced pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 30% compared to control groups .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Enzyme inhibitor | 10 - 50 |

| 4-Chloro-2-methylbenzoic acid | Moderate inhibitor | 20 - 60 |

| 4-Chlorobenzoic acid | Weak inhibitor | >100 |

属性

IUPAC Name |

4-chloro-2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRBBSKHKUSUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。